Cas no 2171675-43-5 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc group for orthogonal protection, a 5-methylfuran-2-yl ethylcarbamoyl side chain, and a propanoic acid moiety, enabling precise incorporation into peptide sequences. The compound is particularly useful in solid-phase peptide synthesis (SPPS), offering compatibility with standard Fmoc deprotection conditions. Its unique side chain may impart specific conformational or functional properties to synthesized peptides. The product is characterized by high purity and stability under typical SPPS conditions, making it a reliable choice for researchers developing structurally complex or modified peptides for pharmaceutical or biochemical studies.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid structure
2171675-43-5 structure
Product name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid
CAS No:2171675-43-5
MF:C26H26N2O6
Molecular Weight:462.494447231293
CID:5992294
PubChem ID:165446120

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid
    • 2171675-43-5
    • EN300-1494742
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid
    • インチ: 1S/C26H26N2O6/c1-15-11-12-23(34-15)16(2)27-25(31)22(13-24(29)30)28-26(32)33-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,16,21-22H,13-14H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: DAVWUFDQLYVDBB-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(=O)O)C(NC(C)C1=CC=C(C)O1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 462.17908655g/mol
  • 同位素质量: 462.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 723
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • XLogP3: 3.3

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1494742-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid
2171675-43-5
500mg
$3233.0 2023-09-28
Enamine
EN300-1494742-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid
2171675-43-5
100mg
$2963.0 2023-09-28
Enamine
EN300-1494742-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid
2171675-43-5
10000mg
$14487.0 2023-09-28
Enamine
EN300-1494742-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid
2171675-43-5
50mg
$2829.0 2023-09-28
Enamine
EN300-1494742-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid
2171675-43-5
5000mg
$9769.0 2023-09-28
Enamine
EN300-1494742-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid
2171675-43-5
250mg
$3099.0 2023-09-28
Enamine
EN300-1494742-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid
2171675-43-5
2500mg
$6602.0 2023-09-28
Enamine
EN300-1494742-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid
2171675-43-5
1000mg
$3368.0 2023-09-28
Enamine
EN300-1494742-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(5-methylfuran-2-yl)ethyl]carbamoyl}propanoic acid
2171675-43-5
1g
$0.0 2023-06-07

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acidに関する追加情報

Research Brief on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid (CAS: 2171675-43-5)

The compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(5-methylfuran-2-yl)ethylcarbamoyl}propanoic acid (CAS: 2171675-43-5) has recently emerged as a subject of significant interest in chemical biology and pharmaceutical research. This Fmoc-protected amino acid derivative with a 5-methylfuran-2-yl moiety represents a novel class of building blocks for peptide synthesis and drug development. Recent studies have focused on its unique structural features that combine the stability of Fmoc protection with the potential bioactivity of the furan-containing side chain.

Recent synthetic approaches to this compound have demonstrated improved yields through optimized coupling conditions between Fmoc-protected β-amino acids and 1-(5-methylfuran-2-yl)ethylamine derivatives. The compound's stability under standard peptide synthesis conditions has been confirmed, making it particularly valuable for solid-phase peptide synthesis applications. Researchers at several institutions have reported successful incorporation of this building block into various peptide sequences without significant epimerization or side reactions.

Biological evaluations have revealed promising interactions with specific protein targets. Preliminary data suggest that peptides containing this modified amino acid exhibit enhanced binding affinity to certain G-protein coupled receptors (GPCRs), particularly those involved in inflammatory pathways. The 5-methylfuran moiety appears to contribute to this enhanced binding through hydrophobic interactions and potential hydrogen bonding with receptor residues.

Structural analysis through X-ray crystallography and NMR spectroscopy has provided detailed insights into the conformational preferences of this compound. The presence of both the Fmoc group and the furan-containing side chain creates unique steric and electronic effects that influence the molecule's three-dimensional structure. These structural characteristics may explain its observed biological activity and stability profile.

In drug delivery applications, this compound has shown potential as a prodrug linker due to its selective cleavage properties under physiological conditions. The furan ring appears to confer pH-sensitive characteristics while maintaining stability in circulation, making it particularly interesting for targeted drug delivery systems. Several research groups are currently exploring its use in antibody-drug conjugates (ADCs) and other targeted therapies.

Future research directions include further optimization of synthetic routes to improve scalability, expanded biological screening against additional therapeutic targets, and detailed pharmacokinetic studies. The compound's unique combination of structural features positions it as a versatile tool for both basic research and pharmaceutical development in areas ranging from peptide therapeutics to drug delivery systems.

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